Lithium 3,5-diiodosalicylate

Description

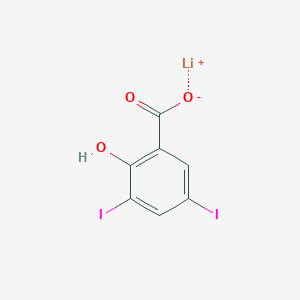

Lithium 3,5-diiodosalicylate (CAS: 653-14-5; molecular formula: C₇H₃I₂O₃Li) is a lithium salt of 3,5-diiodosalicylic acid (DISA) . Structurally, it features two iodine substituents at the 3- and 5-positions of the salicylic acid backbone, enhancing its lipophilicity and binding affinity compared to non-halogenated analogs . This compound is widely utilized in biochemical research for its unique properties as a membrane-disrupting agent and cross-linker.

Key applications include:

- Selective solubilization of membrane proteins: At 20–30 mM, it preferentially releases non-glycosylated proteins (e.g., actin) from intestinal brush border membranes while leaving glycoproteins intact .

- Nuclear matrix preparation: Used at 25 mM to extract nuclear matrices with reduced internal structure complexity compared to high-salt methods .

- Glycophorin binding: Binds irreversibly to glycophorin (8.9 ± 2.1 mol per mol glycophorin), even resisting removal by detergents or organic solvents .

Its mechanism involves disrupting hydrophobic interactions and chelating metal ions, making it critical for studying membrane-protein dynamics and chromatin organization .

Propriétés

IUPAC Name |

lithium;2-hydroxy-3,5-diiodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2O3.Li/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2,10H,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBRJWWTLIAOTE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=C(C=C(C(=C1C(=O)[O-])O)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3I2LiO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

133-91-5 (Parent) | |

| Record name | Lithium 3,5-diiodosalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3060956 | |

| Record name | Benzoic acid, 2-hydroxy-3,5-diiodo-, monolithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

653-14-5 | |

| Record name | Lithium 3,5-diiodosalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-hydroxy-3,5-diiodo-, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydroxy-3,5-diiodo-, monolithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium 3,5-diiodosalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Laboratory-Scale Synthesis

The foundational method for synthesizing lithium 3,5-diiodosalicylate involves the reaction of 3,5-diiodosalicylic acid with lithium hydroxide (LiOH) in an aqueous medium. The carboxylic acid group of 3,5-diiodosalicylic acid reacts stoichiometrically with lithium hydroxide to form the lithium salt. The reaction proceeds as follows:

Key parameters include:

-

Molar ratio : A 1:1 molar ratio of acid to base ensures complete neutralization.

-

Solvent : Deionized water or ethanol-water mixtures are preferred due to the moderate solubility of 3,5-diiodosalicylic acid.

-

Temperature : Room temperature (20–25°C) is typically sufficient, though slight heating (40–50°C) accelerates dissolution.

After reaction completion, the product is isolated via vacuum filtration and washed with cold ethanol to remove unreacted starting materials. Yield optimization requires precise pH control (target pH ~7–8) to prevent lithium carbonate formation from atmospheric CO₂.

Industrial-Scale Production

Industrial synthesis scales the laboratory method with modifications for efficiency and purity. Key steps include:

-

Continuous Stirred-Tank Reactors (CSTRs) : Enable large-volume reactions with automated pH and temperature control.

-

Lithium Hydroxide Sourcing : High-purity LiOH is critical, often produced via metathesis reactions involving lithium carbonate and acetic acid:

Subsequent reaction with potassium hydroxide yields LiOH:

-

Crystallization and Drying : Spray drying or freeze-drying techniques produce a free-flowing powder with consistent particle size.

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 0.1–1 L | 100–10,000 L |

| Yield | 70–85% | 90–95% |

| Purity | ≥95% | ≥99% |

Purification and Stabilization

Recrystallization

Crude this compound is purified via recrystallization from hot ethanol or dimethyl sulfoxide (DMSO). Solubility data guide solvent selection:

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Ethanol | 12.5 | 25 |

| DMSO | 25.0 | 25 |

| Water | 5.2 | 25 |

Slow cooling of saturated solutions yields high-purity crystals, which are then dried under vacuum (40°C, 24 h).

Quality Control and Analytical Validation

Spectroscopic Characterization

Analyse Des Réactions Chimiques

Types of Reactions

Lithium 3,5-diiodosalicylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with different functional groups.

Applications De Recherche Scientifique

Lithium 3,5-diiodosalicylate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions.

Biology: The compound is utilized in studies involving neurotransmitters, particularly dopamine and serotonin, to understand their roles in mood regulation and psychiatric disorders.

Medicine: Research on this compound includes its potential therapeutic effects on bipolar disorder and other mental health conditions.

Mécanisme D'action

The mechanism of action of lithium 3,5-diiodosalicylate involves its ability to bind to specific molecular targets, thereby altering their function and leading to a cascade of cellular responses. The compound affects neurotransmitter levels in the brain, including dopamine and serotonin, which play crucial roles in mood regulation and psychiatric disorders .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Below is a systematic comparison of lithium 3,5-diiodosalicylate with structurally or functionally related compounds:

3,5-Diiodosalicylic Acid (DISA)

Potassium 3,5-Diiodosalicylate

Lithium Salicylate

3,5-Di-tert-butylsalicylic Acid

2-Hydroxy-3,5-diiodobenzamide

Research Findings and Key Distinctions

Membrane Selectivity : this compound outperforms potassium and free acid forms in selectively solubilizing proteins, achieving 90% actin release at 30 mM without disrupting glycoproteins .

Nuclear Matrix Preparation : Unlike high-salt methods, this compound yields matrices depleted in internal structure and newly replicated DNA, suggesting gentler extraction .

Irreversible Binding: Retains 3.4 mol per mol glycophorin even after trypsin digestion, a trait absent in non-iodinated salicylates .

These properties underscore its irreplaceability in membrane biology and chromatin studies compared to analogs.

Activité Biologique

Lithium 3,5-diiodosalicylate (LIS) is a compound that has garnered attention for its potential biological activities, particularly in neuropharmacology. This article explores its mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

This compound is composed of a lithium cation and a 3,5-diiodosalicylic acid anion. Its molecular formula is , with a molecular weight of approximately 395.85 g/mol. The compound features two iodine atoms at the 3 and 5 positions of the aromatic ring, which contribute to its unique biological activities.

LIS primarily targets neurotransmitter systems in the brain, particularly dopamine and serotonin pathways. The compound is believed to modulate neurotransmitter levels and receptor activities, influencing various neurochemical processes.

Key Mechanisms:

- Neurotransmitter Modulation : LIS affects the synthesis and degradation of dopamine and serotonin, which are critical for mood regulation and cognitive functions.

- Cellular Effects : It interacts with cellular receptors and signaling pathways, leading to changes in gene expression and cellular metabolism.

LIS exhibits significant biochemical activity through its interaction with various cellular components:

- Enzyme Interaction : The compound influences enzyme activities related to neurotransmitter metabolism.

- Cell Signaling : It modulates cell signaling pathways, affecting processes like apoptosis and cell proliferation.

- Temporal Effects : The biological effects of LIS can vary over time, indicating a dynamic interaction with cellular systems.

Case Studies and Experimental Data

-

Neuropharmacological Studies :

- A study demonstrated that LIS administration in animal models resulted in altered dopamine levels, suggesting its potential use in treating mood disorders.

- Another investigation focused on its effects on serotonin receptors, providing insights into its role in anxiety and depression management.

- Cellular Studies :

Dosage Effects

Research indicates that the biological activity of LIS is dose-dependent. Higher concentrations have been associated with significant alterations in neurotransmitter levels and cellular responses.

Comparative Analysis with Related Compounds

| Compound Name | Formula | Unique Features |

|---|---|---|

| Lithium diiodosalicylate | C7H4I2LiO3 | One less oxygen than LIS |

| Sodium 3,5-diiodosalicylic acid | C7H4I2NaO3 | Sodium salt variant with similar biological activity |

| Lithium salicylate | C7H7LiO3 | Lacks iodine substitution; primarily anti-inflammatory |

| Sodium salicylate | C7H7NaO3 | Similar anti-inflammatory effects without iodine |

Q & A

Q. What are the key physicochemical properties of LiDS critical for experimental design?

LiDS (C₇H₃I₂LiO₃) has a molecular weight of 395.85 g/mol, a melting point >210°C, and solubility in water and methanol . Its purity (≥98%) and stability at room temperature (10–30°C) make it suitable for long-term storage without degradation. For analytical workflows, its UV-Vis absorption profile and compatibility with HPLC/GC (using -20°C storage to prevent decomposition) are essential .

Q. How is LiDS synthesized and characterized for research use?

LiDS is synthesized by reacting 3,5-diiodosalicylic acid with lithium hydroxide. Characterization involves:

- Purity analysis : HPLC with UV detection (λ ~280 nm) .

- Structural confirmation : FT-IR for hydroxyl (OH) and carboxylate (COO⁻) groups, and mass spectrometry for molecular ion peaks .

- Elemental analysis : Quantifying iodine content via inductively coupled plasma mass spectrometry (ICP-MS) .

Q. What are the primary biochemical applications of LiDS in academic research?

- Glucose and free fatty acid assays : LiDS acts as a colorimetric agent in serum analysis, leveraging its iodine-rich structure to enhance sensitivity in phenol-sulfuric acid sugar detection .

- Polymer synthesis : Catalyzes ring-opening polymerization due to its Lewis acidity .

- Photochemical studies : Serves as a sensitizer in UV-driven reactions .

Q. What safety precautions are required when handling LiDS?

LiDS is classified as a skin and eye irritant (Category 2) and may cause respiratory toxicity (STOT SE 3). Use PPE (gloves, goggles) and work in a fume hood. Store at -20°C for long-term stability, and avoid prolonged exposure to light .

Q. How is LiDS used in standard protocols for nuclear scaffold isolation?

LiDS (as LIS, lithium 3,5-diiodosalicylate) is applied at 25 mM to isolate scaffold-attached regions (SARs) by disrupting transcription complexes. This method contrasts with 2 M NaCl-based MAR isolation, which retains RNA-associated matrix attachments .

Advanced Research Questions

Q. How does LiDS enable chromatin depletion in DEFND-seq for multi-omics studies?

In DEFND-seq, LiDS gently removes histones by disrupting chromatin compaction, exposing DNA for simultaneous genomic and transcriptomic analysis. This step is critical for correlating mutations (e.g., in cancer cells) with gene expression profiles .

Q. What experimental contradictions arise when using LiDS vs. NaCl for nuclear matrix studies?

- SARs vs. MARs : LiDS isolates transcription-linked SARs, while NaCl isolates RNA-associated MARs. Discrepancies in attachment site identification highlight the need for method-specific controls .

- Data interpretation : MARs/SARs overlap <30% in genomic studies, requiring orthogonal validation (e.g., ChIP-seq) .

Q. How does LiDS interfere with colorimetric assays, and how can this be mitigated?

LiDS’s iodine content may quench fluorescence or absorb at 450–600 nm, interfering with phenol-sulfuric acid sugar assays. Mitigation strategies include:

- Blank correction : Pre-measure LiDS absorbance in the reaction matrix.

- Dilution optimization : Reduce LiDS concentration below interference thresholds .

Q. What are the limitations of LiDS in polymer catalysis, and how can they be addressed?

Q. How can researchers optimize LiDS-based protocols for novel applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.